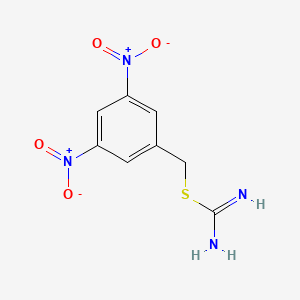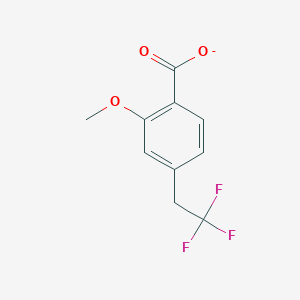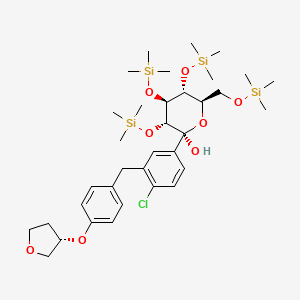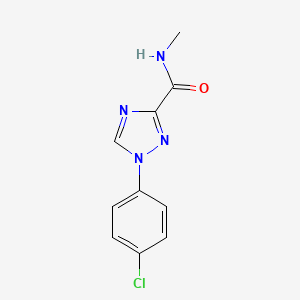![molecular formula C27H27N3O B13367985 7-[(4-Methylphenyl)(4-phenyl-1-piperazinyl)methyl]-8-quinolinol](/img/structure/B13367985.png)
7-[(4-Methylphenyl)(4-phenyl-1-piperazinyl)methyl]-8-quinolinol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-[(4-Methylphenyl)(4-phenyl-1-piperazinyl)methyl]-8-quinolinol is a complex organic compound that features a quinolinol core substituted with a piperazinyl group and phenyl rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-[(4-Methylphenyl)(4-phenyl-1-piperazinyl)methyl]-8-quinolinol typically involves multiple steps, starting with the preparation of the quinolinol core. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. The piperazinyl group is then introduced through nucleophilic substitution reactions, often using piperazine and suitable electrophiles. The phenyl rings are typically added via Friedel-Crafts alkylation or acylation reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, yield, and cost-effectiveness. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact. Continuous flow reactors and automated synthesis platforms may be employed to streamline the production process.
Chemical Reactions Analysis
Types of Reactions
7-[(4-Methylphenyl)(4-phenyl-1-piperazinyl)methyl]-8-quinolinol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic and electrophilic substitution reactions are common, especially on the phenyl rings and the piperazinyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium on carbon, lithium aluminum hydride.
Substitution: Halogenated compounds, strong acids or bases, and various catalysts.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinolinone derivatives, while reduction can produce fully saturated analogs.
Scientific Research Applications
7-[(4-Methylphenyl)(4-phenyl-1-piperazinyl)methyl]-8-quinolinol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or ligand.
Medicine: Explored for its potential therapeutic properties, including antibacterial and anticancer activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 7-[(4-Methylphenyl)(4-phenyl-1-piperazinyl)methyl]-8-quinolinol involves its interaction with specific molecular targets. The piperazinyl group can interact with various receptors or enzymes, modulating their activity. The phenyl rings and quinolinol core contribute to the compound’s binding affinity and specificity. Pathways involved may include signal transduction cascades and metabolic processes .
Comparison with Similar Compounds
Similar Compounds
- N-(4-Methylphenyl)-2-(4-phenyl-1-piperazinyl)acetamide
- 4-(4-Methylpiperazin-1-ylmethyl)benzonitrile
- 4-(4-Methyl-1-piperazinylmethyl)benzoic acid
Uniqueness
7-[(4-Methylphenyl)(4-phenyl-1-piperazinyl)methyl]-8-quinolinol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a quinolinol core with a piperazinyl group and phenyl rings makes it a versatile compound for various applications.
Properties
Molecular Formula |
C27H27N3O |
|---|---|
Molecular Weight |
409.5 g/mol |
IUPAC Name |
7-[(4-methylphenyl)-(4-phenylpiperazin-1-yl)methyl]quinolin-8-ol |
InChI |
InChI=1S/C27H27N3O/c1-20-9-11-22(12-10-20)26(24-14-13-21-6-5-15-28-25(21)27(24)31)30-18-16-29(17-19-30)23-7-3-2-4-8-23/h2-15,26,31H,16-19H2,1H3 |
InChI Key |
ZZGALCYCZPTXOI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(C2=C(C3=C(C=CC=N3)C=C2)O)N4CCN(CC4)C5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-(5-Bromopyridin-3-yl)-3-(3-methyl-1-benzofuran-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13367916.png)

![N-{1-acetyl-2-[(4-ethoxyphenyl)sulfanyl]-1H-indol-3-yl}acetamide](/img/structure/B13367925.png)
![{2-[(3-methylphenoxy)methyl]-1H-benzimidazol-1-yl}acetic acid](/img/structure/B13367927.png)
![N-[(5Z)-5-[(2-hydroxy-5-nitrophenyl)methylidene]-4-oxo-1,3-thiazol-2-yl]-4-methylbenzenesulfonamide](/img/structure/B13367931.png)
![N-[3-(3-isopropyl-1H-1,2,4-triazol-5-yl)phenyl]-5-methoxy-4-oxo-4H-pyran-2-carboxamide](/img/structure/B13367942.png)

![6-[(2,6-Dimethylphenoxy)methyl]-3-[(ethylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13367948.png)
![6-(1,3-Benzodioxol-5-yl)-3-[(benzylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13367949.png)

![butyl 4-[(2-phenyl-4,5-dihydro-1H-imidazol-1-yl)sulfonyl]phenyl ether](/img/structure/B13367952.png)
![3-[3-(1-benzofuran-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]-N,N-dimethylaniline](/img/structure/B13367959.png)

![4-bromo-2-isopropyl-5-methyl-N-[2-(4-morpholinyl)ethyl]benzenesulfonamide](/img/structure/B13367972.png)
